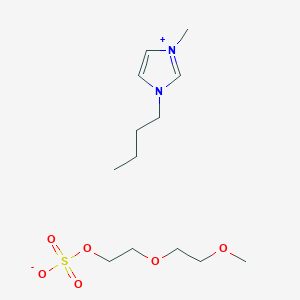![molecular formula C24H18O4 B1600405 [1,1'-Binaphthalene]-2,2'-dicarboxylic acid, dimethyl ester CAS No. 85464-88-6](/img/structure/B1600405.png)
[1,1'-Binaphthalene]-2,2'-dicarboxylic acid, dimethyl ester
Vue d'ensemble
Description
[1,1’-Binaphthalene]-2,2’-dicarboxylic acid, dimethyl ester is an organic compound that belongs to the class of binaphthyl derivatives. This compound is characterized by the presence of two naphthalene units connected at the 1 and 1’ positions, with carboxylic acid groups esterified with methanol at the 2 and 2’ positions. It is widely used in various fields of scientific research due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Binaphthalene]-2,2’-dicarboxylic acid, dimethyl ester typically involves the esterification of [1,1’-Binaphthalene]-2,2’-dicarboxylic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of [1,1’-Binaphthalene]-2,2’-dicarboxylic acid, dimethyl ester may involve more efficient and scalable methods such as continuous flow esterification. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Binaphthalene]-2,2’-dicarboxylic acid, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield [1,1’-Binaphthalene]-2,2’-dicarboxylic acid and methanol.
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Hydrolysis: [1,1’-Binaphthalene]-2,2’-dicarboxylic acid and methanol.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted binaphthyl derivatives depending on the reagent used.
Applications De Recherche Scientifique
[1,1’-Binaphthalene]-2,2’-dicarboxylic acid, dimethyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [1,1’-Binaphthalene]-2,2’-dicarboxylic acid, dimethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid form, which can interact with enzymes and receptors in biological systems. The naphthalene rings can participate in π-π interactions with aromatic amino acids in proteins, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,1’-Binaphthalene]-2,2’-dicarboxylic acid: The non-esterified form of the compound.
[1,1’-Binaphthalene]-2,2’-diol: A derivative with hydroxyl groups instead of ester groups.
[1,1’-Binaphthalene]-2,2’-dicarboxamide: A derivative with amide groups instead of ester groups.
Uniqueness
[1,1’-Binaphthalene]-2,2’-dicarboxylic acid, dimethyl ester is unique due to its ester functional groups, which provide different reactivity and solubility properties compared to its non-esterified counterparts. The ester groups also influence the compound’s interaction with biological targets, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
methyl 1-(2-methoxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O4/c1-27-23(25)19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24(26)28-2/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJQXSWPACKCHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450267 | |
| Record name | Dimethyl [1,1'-binaphthalene]-2,2'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85464-88-6 | |
| Record name | Dimethyl [1,1'-binaphthalene]-2,2'-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















